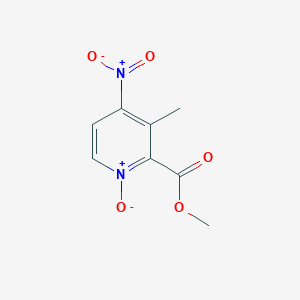
2-(3-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
The compound “2-(3-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. It is related to the class of compounds known as boronic acids . Boronic acids are known for their utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling .
Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in a variety of chemical reactions. They are particularly known for their role in Suzuki-Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds . They can also undergo sigmatropic rearrangements, a class of pericyclic reactions .科学的研究の応用
Synthesis and Structural Studies
This compound is involved in synthetic chemistry research, particularly in the synthesis of organoboron compounds with potential applications in materials science and medicinal chemistry. For instance, studies have demonstrated its utility in the synthesis of complex boronates and boronic esters, which are crucial intermediates in organic synthesis and drug discovery processes. The molecular structure of related compounds has been elucidated through methods like X-ray crystallography, providing insights into their chemical behavior and reactivity patterns (Coombs et al., 2006).
Organic Synthesis and Catalysis
In the realm of organic synthesis, this organoboron compound serves as a versatile reagent for constructing carbon-boron bonds, a foundational step in the synthesis of various organic molecules. Research has explored its applications in allylboronation reactions, highlighting its effectiveness in forming C-B bonds with imines, which are valuable in synthesizing amino acid derivatives and pharmaceuticals (Sugiura et al., 2006).
Electrochemical Studies
Electrochemical properties of sulfur-containing organoboron compounds have been studied, revealing insights into the electrochemical behavior of these compounds. Such research aids in understanding the redox properties of organoboron compounds, which is beneficial for applications in battery technology and electrochemical sensors (Tanigawa et al., 2016).
Material Science
The compound is also investigated in material science, particularly in the synthesis of polymeric materials. For example, it has been used in catalyst-transfer Suzuki-Miyaura coupling polymerization, a technique for synthesizing polymers with precise molecular weight and structure. This research has implications for developing advanced materials with specific electronic, optical, or mechanical properties (Yokozawa et al., 2011).
Nanotechnology
The compound's applications extend to nanotechnology, where it is used in the synthesis of nanoparticles with enhanced brightness and emission properties. Such nanoparticles are of interest for their applications in bioimaging and as fluorescent markers in biological research (Fischer et al., 2013).
作用機序
Target of Action
It is known that this compound is a boron-based reagent commonly used in suzuki–miyaura (sm) cross-coupling reactions . The SM cross-coupling is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound acts as an organoboron reagent. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the sm cross-coupling reaction, which is a key process in the synthesis of various organic compounds . This reaction is part of the broader field of organometallic chemistry, which involves the use of metal-organic compounds in the creation of carbon-carbon bonds.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
特性
IUPAC Name |
2-(3-cyclopropylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4S/c1-14(2)15(3,4)20-16(19-14)11-6-5-7-13(10-11)21(17,18)12-8-9-12/h5-7,10,12H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZCPEPDXSCHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718236 | |
| Record name | 2-[3-(Cyclopropanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1020206-37-4 | |
| Record name | 2-[3-(Cyclopropanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



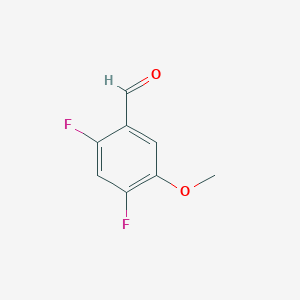


![N-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B1426556.png)
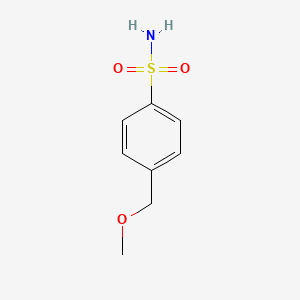
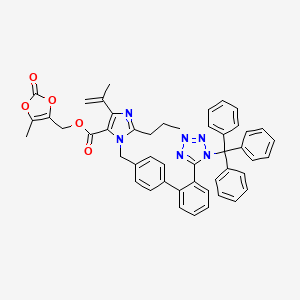
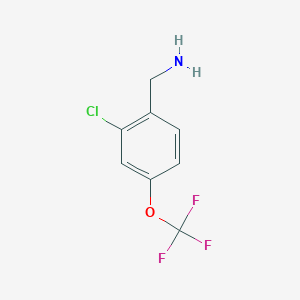
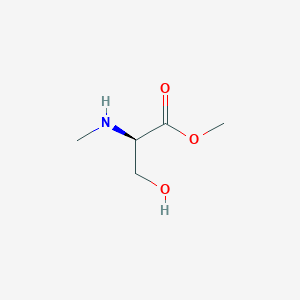
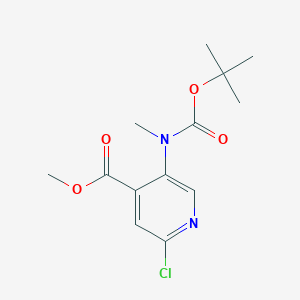
![4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1426568.png)



